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Compound of Interest

Compound Name: IP2015

Cat. No.: B12376101

A detailed analysis of the Phase lla and Phase IIb clinical trial results for IP2015 (pudafensine),
a novel monoamine reuptake inhibitor for the treatment of erectile dysfunction (ED).

This guide provides a comprehensive comparison of the Phase lla and Phase IIb clinical trial
findings for IP2015, a drug candidate developed by Initiator Pharma. The data presented is
intended for researchers, scientists, and drug development professionals to facilitate an
objective evaluation of the product's performance.

Data Presentation

The following tables summarize the key quantitative and qualitative data from the Phase lla
and Phase llb clinical trials of IP2015 in patients with erectile dysfunction.

Table 1: Phase lla Clinical Trial Summary
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Parameter

Details

Study Phase

Phase lla Proof-of-Concept

Patient Population

12 patients with severe Erectile Dysfunction
(ED) who do not respond to currently available

treatment.[1]

Study Design

Exploratory, cross-over study design where
patients received a single dose of either
IPED2015 or placebo.[1]

Primary Objective

To evaluate the efficacy of a single
administration of IPED2015.[2]

Key Efficacy Endpoints

Statistically significant improvements on key

efficacy endpoints.[2]

Safety Findings

No observations of critical adverse events were

recorded, consistent with Phase | results.[2]

Table 2: Phase IIb Clinical Trial Summary
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Parameter

Details

Study Phase

Phase IIb

Patient Population

130 male patients with moderate to severe
erectile dysfunction (ED).[3][4] An abstract
reported on a population of 130 subjects, with
45 in the placebo group, 42 in the 5 mg IP2015
group, and 43 in the 10 mg IP2015 group.[5][6]

[7]

Study Design

Randomized, double-blind, placebo-controlled,

parallel-dosing group trial.[3][4]

Dosage

Low and high doses of pudafensine (5 mg and
10 mg) and placebo administered as a single
dose once weekly for 4 weeks.[3][4][5][6][7]

Primary Objective

To investigate the effects of pudafensine on the

ability to develop and maintain an erection.[4][8]

Primary Efficacy Endpoint

Statistically significant improvement in the
International Index of Erectile Function (IIEF-15)
Questionnaire. Specifically, the IIEF-15
Question 3 score showed a statistically
significant increase for the 5 mg IP2015 group
at week 3 compared to placebo (p=0.046) and
baseline (p=0.034).[4][5][6]1[71[9]

Secondary Efficacy Endpoints

Several other clinical endpoints related to
improved intercourse activities (from IIEF-15)
demonstrated significant effects compared to
baseline.[4][8] For the 5 mg dose, there was a
statistically significant increase in the adjusted
mean for the IIEF-15 Question 4 score
compared to baseline (P = 0.0096) at the follow-
up visit, though this was not statistically

significant compared to placebo.[5][6][7]

Safety Findings

The frequency and type of adverse effects were

mild to moderate and comparable to the placebo

© 2025 BenchChem. All rights reserved.

3/8 Tech Support


https://www.initiatorpharma.com/en/science/pudafensine/
https://view.news.eu.nasdaq.com/view?id=b1946933a04b1406cd5971e7bfa03db9b&lang=en&src=micro
https://academic.oup.com/jsm/article-pdf/22/Supplement_1/qdaf068.167/63006955/qdaf068.167.pdf
https://academic.oup.com/jsm/article/22/Supplement_1/qdaf068.167/8119656
https://www.researchgate.net/publication/391182027_191_A_PHASE_II_REPEAT_SINGLE_ORAL_DOSE_STUDY_OF_IP2015_OR_PLACEBO_IN_HEALTHY_MALE_SUBJECTS_WITH_ERECTILE_DYSFUNCTION
https://www.initiatorpharma.com/en/science/pudafensine/
https://view.news.eu.nasdaq.com/view?id=b1946933a04b1406cd5971e7bfa03db9b&lang=en&src=micro
https://www.initiatorpharma.com/en/science/pudafensine/
https://view.news.eu.nasdaq.com/view?id=b1946933a04b1406cd5971e7bfa03db9b&lang=en&src=micro
https://academic.oup.com/jsm/article-pdf/22/Supplement_1/qdaf068.167/63006955/qdaf068.167.pdf
https://academic.oup.com/jsm/article/22/Supplement_1/qdaf068.167/8119656
https://www.researchgate.net/publication/391182027_191_A_PHASE_II_REPEAT_SINGLE_ORAL_DOSE_STUDY_OF_IP2015_OR_PLACEBO_IN_HEALTHY_MALE_SUBJECTS_WITH_ERECTILE_DYSFUNCTION
https://view.news.eu.nasdaq.com/view?id=b1946933a04b1406cd5971e7bfa03db9b&lang=en&src=micro
https://www.initiatorpharma.com/en/science/pudafensine/clinical-programs/iped2015-organic-erectile-dysfunction/
https://view.news.eu.nasdaq.com/view?id=b1946933a04b1406cd5971e7bfa03db9b&lang=en&src=micro
https://academic.oup.com/jsm/article-pdf/22/Supplement_1/qdaf068.167/63006955/qdaf068.167.pdf
https://academic.oup.com/jsm/article/22/Supplement_1/qdaf068.167/8119656
https://www.researchgate.net/publication/391182027_191_A_PHASE_II_REPEAT_SINGLE_ORAL_DOSE_STUDY_OF_IP2015_OR_PLACEBO_IN_HEALTHY_MALE_SUBJECTS_WITH_ERECTILE_DYSFUNCTION
https://www.redeye.se/research/946031/initiator-pharma-positive-phase-iib-data-with-pudafensine
https://view.news.eu.nasdaq.com/view?id=b1946933a04b1406cd5971e7bfa03db9b&lang=en&src=micro
https://www.initiatorpharma.com/en/science/pudafensine/clinical-programs/iped2015-organic-erectile-dysfunction/
https://academic.oup.com/jsm/article-pdf/22/Supplement_1/qdaf068.167/63006955/qdaf068.167.pdf
https://academic.oup.com/jsm/article/22/Supplement_1/qdaf068.167/8119656
https://www.researchgate.net/publication/391182027_191_A_PHASE_II_REPEAT_SINGLE_ORAL_DOSE_STUDY_OF_IP2015_OR_PLACEBO_IN_HEALTHY_MALE_SUBJECTS_WITH_ERECTILE_DYSFUNCTION
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12376101?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

group, with no critical safety observations
reported.[4][8][10] Treatment-emergent adverse
effects for the 5 mg dose were comparable to
placebo and included headache, dizziness, and
nausea, which were dose-dependent, mild, and
moderate.[5][6][7]

Experimental Protocols

Phase lla Study: The Phase lla trial was an exploratory, proof-of-concept study with a cross-
over design. It included 12 patients with severe ED who were non-responders to existing
treatments.[1] Each patient received a single dose of IPED2015 and a placebo at different
times to assess the drug's effect.[1]

Phase Ilb Study: The Phase IIb trial was a more extensive, randomized, double-blind, placebo-
controlled study with a parallel-group design, involving 130 male patients with moderate to
severe ED.[3][4] Participants were divided into three arms, receiving either a low dose (5 mg), a
high dose (10 mg) of pudafensine, or a placebo.[3][5][6][7] The treatment was administered as
a single oral dose once a week for four weeks.[4][8] The primary efficacy endpoints were based
on the International Index of Erectile Function (IIEF-15) questionnaire, with safety and
pharmacokinetics also being assessed.[4][9]

Mandatory Visualization

The following diagrams illustrate the proposed signaling pathway of IP2015 and the general
workflow of the Phase llb clinical trial.
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Caption: Proposed dual-action signaling pathway of IP2015 (pudafensine) in the central and

peripheral nervous systems.
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Caption: Simplified workflow of the IP2015 Phase llb clinical trial.
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 To cite this document: BenchChem. [IP2015 (Pudafensine) Phase Il Clinical Trial
Comparison for Erectile Dysfunction]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12376101#cross-study-comparison-of-phase-iia-and-
phase-iib-results-for-ip2015]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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